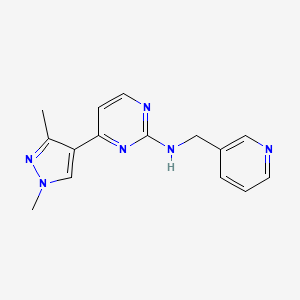
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound, also known as PDP, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine exerts its effects by inhibiting specific enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. This compound also inhibits the activity of histone deacetylases, which play a role in gene expression. These mechanisms of action make this compound a promising compound for cancer and neurodegenerative disease research.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. It also has low toxicity and can be easily synthesized in large quantities. However, this compound has limitations, including its poor solubility in water and its potential for off-target effects.
未来方向
There are several potential future directions for 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine research. One direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of this compound's potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Finally, more research is needed to fully understand the mechanisms of action of this compound and its potential for clinical applications.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in cancer and neurodegenerative disease research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. There are also several potential future directions for this compound research, including the development of more potent and selective analogs and investigation of its potential applications in other diseases.
合成方法
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has been achieved using various methods, including the reaction of 3-pyridinecarboxaldehyde with 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-amine in the presence of a catalyst. Another method involves the reaction of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine-2-amine with 3-pyridinemethanol in the presence of a base. These methods have been optimized to provide high yields of this compound.
科学研究应用
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-11-13(10-21(2)20-11)14-5-7-17-15(19-14)18-9-12-4-3-6-16-8-12/h3-8,10H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYKKPAZBDIQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)NCC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

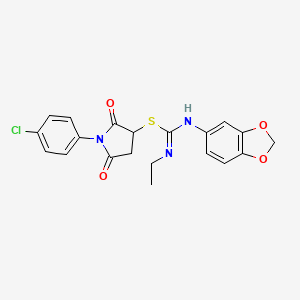
![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
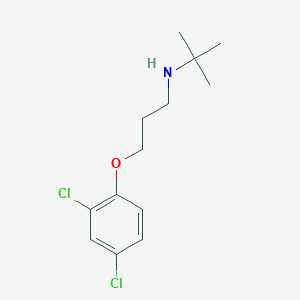
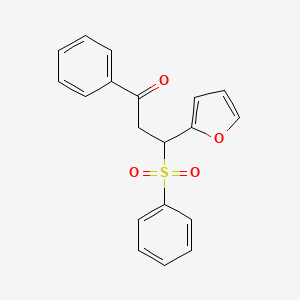
![2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)
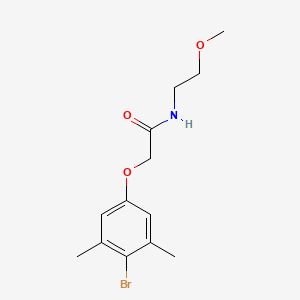
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
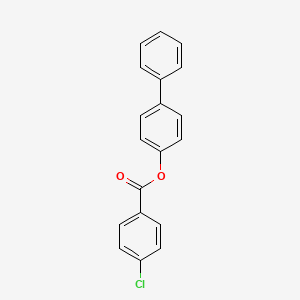
![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)
